

# Thermochemical Profile of N-Acetylpyrrolidine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-Acetylpyrrolidine

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## Abstract

This technical guide provides a comprehensive overview of the available thermochemical and physical data for **N-Acetylpyrrolidine** (CAS No: 4030-18-6). While experimental data for key thermochemical properties such as enthalpy of formation, heat of combustion, and heat capacity are not readily available in the current literature, this document compiles existing physical and gas-phase ion energetics data. Furthermore, it details the standard experimental protocols that would be employed for the determination of these missing thermochemical values. A representative synthetic pathway for **N-Acetylpyrrolidine** is also presented and visualized. This guide serves as a foundational resource for researchers and professionals working with this compound, highlighting the current knowledge gaps and providing the necessary methodological framework for future experimental investigations.

## Introduction

**N-Acetylpyrrolidine** is a cyclic amide with applications in organic synthesis and as a potential building block in medicinal chemistry. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and computational modeling. This guide aims to consolidate the currently available data for **N-Acetylpyrrolidine** and to provide detailed experimental methodologies for the determination of its core thermochemical characteristics.

## Physicochemical and Gas-Phase Ion Energetics Data

While a complete thermochemical profile is not available, several key physical and gas-phase properties of **N-Acetylpyrrolidine** have been reported. These are summarized in Table 1.

Table 1: Physicochemical and Gas-Phase Ion Energetics Data for **N-Acetylpyrrolidine**

Property	Value	Unit	Source(s)
Molecular Formula	C6H11NO	-	[1][2][3]
Molecular Weight	113.16	g/mol	[1]
Boiling Point	105-107 (at 15 mmHg)	°C	[4]
378-380 (at 0.020 bar)	K	[2]	
Density	1.02	g/cm <sup>3</sup>	[4]
Proton Affinity (PAff)	925.40	kJ/mol	[5]
Gas Basicity (BasG)	894.40	kJ/mol	[5]

Note: Core thermochemical data, including the standard enthalpy of formation ( $\Delta_f H^\circ$ ), standard enthalpy of combustion ( $\Delta_c H^\circ$ ), and heat capacity ( $C_p$ ), for **N-Acetylpyrrolidine** are not readily found in the reviewed scientific literature. The absence of this data underscores a significant gap in the chemical understanding of this compound.

## Experimental Protocols for Thermochemical Data Determination

To address the lack of experimental data, this section outlines the standard methodologies that would be employed to determine the key thermochemical properties of **N-Acetylpyrrolidine**.

### Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **N-Acetylpyrrolidine** would be determined using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass. The temperature change of the water is measured to calculate the heat of combustion.

Procedure:

- A precisely weighed sample of **N-Acetylpyrrolidine** (typically in a gelatin capsule for liquids) is placed in a crucible inside the bomb.
- A fuse wire is positioned to ensure ignition.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.<sup>[4]</sup>
- The bomb is submerged in a known mass of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.<sup>[4]</sup>
- The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.<sup>[6]</sup>
- The heat of combustion of the sample is calculated from the temperature rise, the mass of the sample, and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions.<sup>[7][8]</sup>

## Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of **N-Acetylpyrrolidine** can be measured as a function of temperature using a differential scanning calorimeter.[\[9\]](#)

Principle: DSC measures the difference in heat flow between a sample and a reference material as they are subjected to a controlled temperature program.[\[10\]](#) This difference in heat flow is proportional to the difference in their heat capacities.

Procedure:

- A small, accurately weighed sample of **N-Acetylpyrrolidine** is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.[\[11\]](#)
- The sample and reference pans are placed in the DSC cell.
- A three-step temperature program is typically run: an initial isothermal period, a dynamic heating segment at a constant rate (e.g., 20 °C/min), and a final isothermal period.[\[12\]](#)
- A baseline is established by running the program with empty sample and reference pans.
- A calibration run is performed using a standard material with a known heat capacity, such as sapphire.[\[13\]](#)
- The heat flow to the **N-Acetylpyrrolidine** sample is measured relative to the empty pan.
- The specific heat capacity of the sample is calculated by comparing its heat flow signal to that of the sapphire standard.[\[13\]](#)

## Determination of Enthalpy of Vaporization via Knudsen Effusion Method

The vapor pressure of **N-Acetylpyrrolidine** can be measured at different temperatures using the Knudsen effusion method, from which the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.[\[14\]](#)

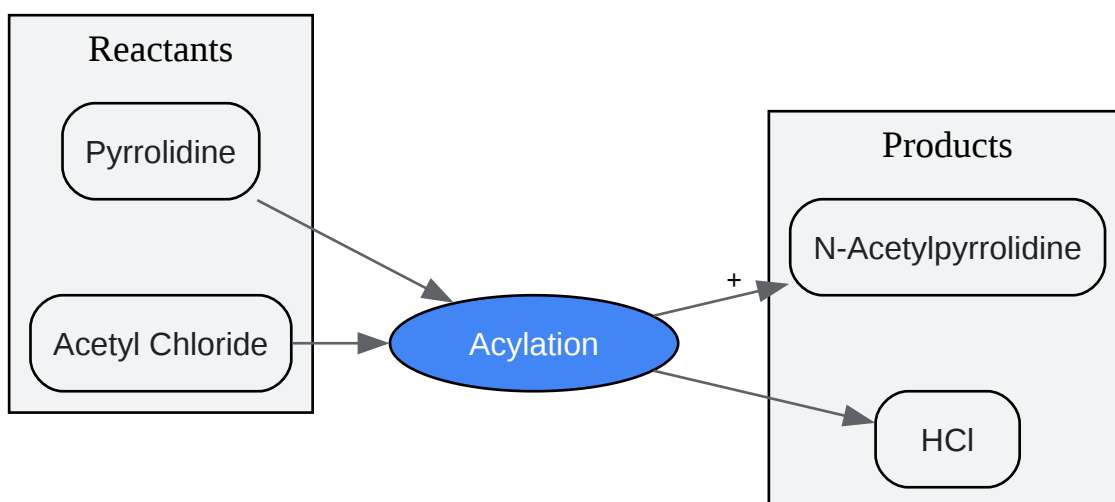
Principle: The Knudsen effusion method measures the rate of mass loss of a substance effusing through a small orifice in a cell into a vacuum.[\[15\]](#)[\[16\]](#) This rate of mass loss is proportional to the vapor pressure of the substance at a given temperature.

## Procedure:

- A small sample of **N-Acetylpyrrolidine** is placed in a Knudsen cell, which is a container with a small, well-defined orifice.
- The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.
- The rate of mass loss of the sample due to effusion is measured using a sensitive microbalance.[17]
- The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance.[15]
- This measurement is repeated at several different temperatures.
- The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.[14]

## Representative Synthetic Pathway

**N-Acetylpyrrolidine** can be synthesized through the acylation of pyrrolidine. A common method involves the reaction of pyrrolidine with an acetylating agent such as acetyl chloride or acetic anhydride.



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Synthesis of **N-Acetylpyrrolidine** via Acylation

## Conclusion

This technical guide has summarized the available physicochemical and gas-phase ion energetics data for **N-Acetylpyrrolidine**. A significant finding is the absence of experimentally determined values for its standard enthalpy of formation, standard enthalpy of combustion, and heat capacity. To facilitate future research, detailed standard experimental protocols for determining these crucial thermochemical properties have been provided. The included synthesis diagram offers a clear visual representation of a common route to this compound. It is hoped that this guide will serve as a valuable resource for the scientific community and encourage further experimental work to complete the thermochemical profile of **N-Acetylpyrrolidine**.

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- To cite this document: BenchChem. [Thermochemical Profile of N-Acetylpyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266023#thermochemical-data-for-n-acetylpyrrolidine>]

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